1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine is a chemical compound with the molecular formula CHBrN and a molecular weight of 291.93 g/mol. It is categorized under imidazo[1,5-a]pyrazine derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. The compound is recognized by its CAS number 940307-40-4 and has gained attention for its potential applications in pharmaceutical research and development.
The compound falls under the class of heterocyclic compounds, specifically imidazopyrazines, which are characterized by the fusion of imidazole and pyrazine rings. These compounds have been studied for their roles in various biological processes and their potential as therapeutic agents. The synthesis and characterization of 1,3-dibromoimidazo[1,5-a]pyrazin-8-amine have been documented in scientific literature, highlighting its relevance in current chemical research .
The synthesis of 1,3-dibromoimidazo[1,5-a]pyrazin-8-amine can be achieved through several methods. One notable approach involves the bromination of imidazo[1,5-a]pyrazine followed by amination at the C-8 position. The general synthetic route includes:
Technical details include:
The structure of 1,3-dibromoimidazo[1,5-a]pyrazin-8-amine features a fused ring system comprising an imidazole and a pyrazine ring. The bromine atoms are located at the 1 and 3 positions of the imidazole ring while the amino group is attached at the 8 position of the pyrazine ring.
The compound's structural representation can be denoted using SMILES notation: NC1=NC=CN2/C(Br)=N\C(Br)=C\12
, indicating the connectivity of atoms within the molecule .
1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine can participate in various chemical reactions:
Technical details include:
The mechanism of action for compounds like 1,3-dibromoimidazo[1,5-a]pyrazin-8-amine primarily revolves around their interaction with biological targets such as enzymes or receptors. For instance:
Data from pharmacological studies indicate that derivatives of imidazo[1,5-a]pyrazines exhibit significant cytotoxicity against various cancer cell lines, suggesting a potential mechanism involving apoptosis induction or cell cycle arrest .
The applications of 1,3-dibromoimidazo[1,5-a]pyrazin-8-amine are primarily found within scientific research:
Ongoing research continues to explore its efficacy and mechanisms in various therapeutic contexts .
Electrophilic bromination of the imidazo[1,5-a]pyrazine core requires precise reagent selection and conditions to achieve 1,3-dibromination. Classical methods employing molecular bromine (Br₂) in acetic acid or oleum often yield complex mixtures due to uncontrolled polybromination and substrate decomposition [1] [8]. Modern approaches utilize in situ bromine generators for enhanced control:
Table 1: Bromination Reagent Comparison
Reagent | Positional Selectivity | Yield Range (%) | Key Limitations |
---|---|---|---|
Molecular Bromine | Low (mixed isomers) | 30–50 | Polybromination, decomposition |
DBDMH | High (C-1,3) | 85–95 | Requires alkene precursors |
Pyridinium tribromide | Moderate (C-3) | 70–85 | Limited to ketone activation |
CuBr₂ | Moderate (C-5) | 50–65 | Competing debromination |
Microwave-assisted bromination reduces reaction times from hours to minutes while improving C-3 regioselectivity (>10:1 selectivity) in fused systems, as demonstrated for imidazo[1,2-a]pyrazine dibromides [1] [7].
Installation of the C-8 amine necessitates nucleophilic aromatic substitution (SNAr) or reductive amination due to the electron-withdrawing effect of adjacent bromine atoms. Key strategies include:
Table 2: Amination Method Efficacy
Method | Amine Compatibility | Yield (%) | Critical Parameters |
---|---|---|---|
Thermal SNAr | NH₃, MeNH₂ | 60–75 | Temperature >100°C |
Buchwald-Hartwig (Pd) | Aryl amines | 80–92 | DavePhos ligand, NaOtBu base |
Borch reductive amination | Aliphatic/aryl amines | 70–86 | pH 4–6, NaBH₃CN reductant |
Microwave-assisted SNAr reduces reaction times from 48 hours to 2 hours but risks decomposition above 150°C [5].
Halogen choice (Br vs. Cl vs. I) profoundly impacts reactivity and downstream functionalization:
Electron-withdrawing substituents (e.g., C-5 nitro groups) enhance halogenation rates at C-3 by increasing ring deficit (HOMO: –7.1 eV vs. –6.3 eV for unsubstituted analogs), though bromine remains optimal for balancing reactivity and cost [5] [8].
Scale-up of 1,3-dibromoimidazo[1,5-a]pyrazin-8-amine faces three key bottlenecks:
Process intensification strategies demonstrate promise: continuous flow bromination with DBDMH reduces reaction time from 12 hours to 8 minutes, while telescoped amination eliminates intermediate isolation, raising overall yield from 42% to 68% [6] [10].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: